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Compound of Interest

Compound Name: 7-Methyl-3-oxooctanoyl-CoA

Cat. No.: B1249695 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 7-
Methyl-3-oxooctanoyl-CoA, a putative intermediate in the metabolism of branched-chain fatty

acids. Given the limited availability of direct experimental data for this specific molecule, this

guide synthesizes predicted data, general experimental protocols for similar molecules, and a

plausible metabolic context to serve as a valuable resource for its identification and

characterization.

Chemical Structure and Properties
7-Methyl-3-oxooctanoyl-CoA is a thioester derivative of coenzyme A. Its structure consists of

a 7-methyloctanoyl acyl group linked to the thiol group of coenzyme A. The acyl chain is

characterized by a methyl branch at the seventh carbon and a ketone group at the third carbon

(the β-position relative to the thioester linkage).

Table 1: Chemical Properties of 7-Methyl-3-oxooctanoyl-CoA
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Property Value Source

Molecular Formula C30H50N7O18P3S PubChem[1]

Monoisotopic Mass 921.2146 Da PubChem[1]
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Proposed Metabolic Pathway: Beta-Oxidation of 7-
Methyloctanoic Acid
7-Methyl-3-oxooctanoyl-CoA is a likely intermediate in the mitochondrial beta-oxidation of 7-

methyloctanoic acid, a branched-chain fatty acid. The pathway mirrors the canonical beta-

oxidation of straight-chain fatty acids, involving a cycle of four enzymatic reactions:

dehydrogenation, hydration, oxidation, and thiolytic cleavage.
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Figure 1: Proposed beta-oxidation pathway of 7-methyloctanoic acid.

Methodology for Structural Elucidation
The structural elucidation of 7-Methyl-3-oxooctanoyl-CoA involves a multi-step process

encompassing extraction from biological samples (or chemical synthesis), followed by analysis

using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Extraction and Purification of Acyl-CoAs from Biological
Samples
This protocol is a general procedure for the extraction of short- to medium-chain acyl-CoAs

from cultured mammalian cells.

Cell Harvesting and Quenching:

For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold

phosphate-buffered saline (PBS).

For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and

wash the pellet twice with ice-cold PBS.

Quench metabolic activity by adding 1 mL of ice-cold 80% methanol.

Lysis and Extraction:

For adherent cells, scrape the cells in the cold methanol and transfer the lysate to a

microcentrifuge tube.
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For suspension cells, resuspend the cell pellet in the cold methanol.

Add an internal standard (e.g., a 13C-labeled acyl-CoA) to the methanol lysate.

Lyse the cells by sonication on ice.

Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.

Purification:

Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

Dry the extract under a stream of nitrogen or using a vacuum concentrator.

Reconstitute the dried extract in 50-100 µL of a solvent suitable for LC-MS analysis (e.g.,

50% methanol in 50 mM ammonium acetate, pH 7).

Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for

the identification and quantification of acyl-CoAs.

Experimental Protocol:

Liquid Chromatography (LC):

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

Mobile Phase A: 10 mM ammonium acetate in water.

Mobile Phase B: Acetonitrile.

Gradient: A linear gradient from 2% to 98% B over 15 minutes.

Flow Rate: 0.3 mL/min.

Column Temperature: 40°C.

Mass Spectrometry (MS):
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Ionization Mode: Positive electrospray ionization (ESI+).

Scan Mode: Full scan and product ion scan (for fragmentation analysis) or multiple

reaction monitoring (MRM) for targeted quantification.

Collision Energy: Optimized for the specific instrument and analyte, typically in the range

of 20-40 eV.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of 7-Methyl-3-
oxooctanoyl-CoA.

Table 2: Predicted m/z Values for 7-Methyl-3-oxooctanoyl-CoA Adducts

Adduct Predicted m/z

[M+H]+ 922.22188

[M+Na]+ 944.20382

[M-H]- 920.20732

[M+NH4]+ 939.24842

[M+K]+ 960.17776

Data sourced from PubChem[1]

Expected Fragmentation Pattern

Acyl-CoAs exhibit a characteristic fragmentation pattern in tandem mass spectrometry. A

common fragmentation involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate

moiety, resulting in a loss of 507 Da. For 7-Methyl-3-oxooctanoyl-CoA ([M+H]+ = 922.22), a

prominent product ion would be expected at m/z 415.15.

NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

Due to the complexity of the coenzyme A moiety, 1D and 2D NMR experiments (e.g., 1H, 13C,
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COSY, HSQC) would be necessary for full structural confirmation.

Predicted 1H and 13C NMR Signals for the Acyl Chain

The following table presents a hypothetical summary of the key expected NMR signals for the

7-methyl-3-oxooctanoyl acyl chain. Chemical shifts are approximate and can vary based on

solvent and other experimental conditions.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for the Acyl Chain of 7-Methyl-3-
oxooctanoyl-CoA

Carbon Position
Predicted 1H
Chemical Shift
(ppm)

Predicted 13C
Chemical Shift
(ppm)

Multiplicity

C1 (Thioester C=O) - ~198 -

C2 (-CH2-) ~3.8 ~50 s

C3 (Ketone C=O) - ~208 -

C4 (-CH2-) ~2.7 ~45 t

C5 (-CH2-) ~1.6 ~24 m

C6 (-CH2-) ~1.3 ~38 m

C7 (-CH-) ~1.5 ~34 m

C8 (-CH3) ~0.9 ~22 d

C7-CH3 ~0.9 ~22 d

Note: These are

predicted values

based on typical

chemical shifts for

similar functional

groups and should be

confirmed

experimentally.
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Experimental Workflow
The overall workflow for the structural elucidation of 7-Methyl-3-oxooctanoyl-CoA is depicted

below.
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Figure 2: General workflow for the structural elucidation of 7-Methyl-3-oxooctanoyl-CoA.

Conclusion
The structural elucidation of 7-Methyl-3-oxooctanoyl-CoA relies on a combination of

advanced analytical techniques, primarily high-resolution mass spectrometry and NMR
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spectroscopy. While direct experimental data for this molecule is not readily available in the

public domain, this guide provides a robust framework for its identification and characterization

based on predicted data and established methodologies for the analysis of acyl-CoA

compounds. The proposed metabolic pathway places 7-Methyl-3-oxooctanoyl-CoA as a key

intermediate in the beta-oxidation of branched-chain fatty acids, highlighting its potential

significance in cellular metabolism. Further experimental work is required to validate the

predicted data and confirm the proposed metabolic role of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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